Cas no 1163249-89-5 (1-Bromo-3-fluoro-5-(pentyloxy)benzene)

1-Bromo-3-fluoro-5-(pentyloxy)benzene 化学的及び物理的性質
名前と識別子
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- 1-bromo-3-fluoro-5-pentoxybenzene
- 1163249-89-5
- AKOS017549157
- A1-12835
- 1-Bromo-5-fluoro-3-n-pentyloxybenzene
- CS-0363928
- 1-Bromo-3-fluoro-5-(pentyloxy)benzene
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- MDL: MFCD18917807
- インチ: 1S/C11H14BrFO/c1-2-3-4-5-14-11-7-9(12)6-10(13)8-11/h6-8H,2-5H2,1H3
- InChIKey: KDNNOSINXLPCRK-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC(=C1)OCCCCC)F
計算された属性
- せいみつぶんしりょう: 260.02121g/mol
- どういたいしつりょう: 260.02121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
1-Bromo-3-fluoro-5-(pentyloxy)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434598-5g |
1-Bromo-3-fluoro-5-(pentyloxy)benzene |
1163249-89-5 | 97% | 5g |
¥10940.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1434598-1g |
1-Bromo-3-fluoro-5-(pentyloxy)benzene |
1163249-89-5 | 97% | 1g |
¥5044.00 | 2024-08-09 | |
A2B Chem LLC | AX67377-5g |
1-Bromo-3-fluoro-5-(pentyloxy)benzene |
1163249-89-5 | 95% | 5g |
$730.00 | 2024-04-20 |
1-Bromo-3-fluoro-5-(pentyloxy)benzene 関連文献
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
1-Bromo-3-fluoro-5-(pentyloxy)benzeneに関する追加情報
Recent Advances in the Application of 1-Bromo-3-fluoro-5-(pentyloxy)benzene (CAS: 1163249-89-5) in Chemical Biology and Pharmaceutical Research
The compound 1-Bromo-3-fluoro-5-(pentyloxy)benzene (CAS: 1163249-89-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and material science. This halogenated benzene derivative serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutics and functional materials. Recent studies have explored its potential as a building block for bioactive compounds, leveraging its unique electronic and steric properties to modulate biological activity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 1-Bromo-3-fluoro-5-(pentyloxy)benzene as a key precursor in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer progression. The bromo and fluoro substituents on the benzene ring facilitated selective cross-coupling reactions, enabling the efficient construction of diverse compound libraries. The study reported promising in vitro results, with several derivatives exhibiting nanomolar affinity for oncogenic targets such as MDM2 and Bcl-2.
Another notable application of this compound was highlighted in a recent ACS Applied Materials & Interfaces publication, where it was employed in the design of liquid crystalline materials for optoelectronic devices. The pentyloxy chain provided the necessary flexibility and mesogenic properties, while the halogen atoms enhanced the material's thermal stability. These findings underscore the compound's dual utility in both pharmaceutical and material science applications.
Further investigations into the mechanistic aspects of 1-Bromo-3-fluoro-5-(pentyloxy)benzene have revealed its role in facilitating Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, which are pivotal in modern organic synthesis. A 2024 Nature Communications paper demonstrated its efficacy in constructing biaryl ether scaffolds, a common motif in bioactive natural products. The study also provided insights into the compound's reactivity under various catalytic conditions, offering a roadmap for its optimized use in complex syntheses.
Despite these advancements, challenges remain in scaling up the production of 1-Bromo-3-fluoro-5-(pentyloxy)benzene while maintaining high purity and yield. Recent efforts by industrial research teams have focused on developing greener synthetic routes, such as photochemical bromination and flow chemistry techniques, to address these issues. These innovations are expected to further expand the compound's applicability in large-scale pharmaceutical manufacturing.
In conclusion, 1-Bromo-3-fluoro-5-(pentyloxy)benzene (CAS: 1163249-89-5) continues to emerge as a valuable tool in chemical biology and drug discovery. Its unique structural features and versatile reactivity make it indispensable for researchers working on next-generation therapeutics and advanced materials. Future studies are likely to explore its potential in targeted drug delivery systems and as a probe for studying biological mechanisms at the molecular level.
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